

An In-depth Technical Guide to Gallamine Triethiodide: Chemical Properties and Synthesis

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Compound of Interest

Compound Name: GALLAMINE TRIETHIODIDE

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This technical guide provides a comprehensive overview of the chemical properties and synthesis of **gallamine triethiodide**, a synthetic non-depolarizing neuromuscular blocking agent. The information is intended to support research, development, and quality control activities related to this compound.

Chemical Properties of Gallamine Triethiodide

Gallamine triethiodide is a white or almost white, odorless, and hygroscopic amorphous powder.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium triiodide
Molecular Formula	C30H60I3N3O3[2]
Molecular Weight	891.5 g/mol [2]
CAS Number	65-29-2[2]
Appearance	White amorphous powder[2]
Melting Point	235 °C (decomposes)[3]
Solubility	Very soluble in water; soluble in ethanol; slightly soluble in ethyl ether and acetone.[2]
Storage Temperature	2-8°C[3]

Synthesis of Gallamine Triethiodide

The synthesis of **gallamine triethiodide** is a two-step process that begins with the Williamson ether synthesis to form the intermediate 1,2,3-tris(2-diethylaminoethoxy)benzene, followed by quaternization of the tertiary amines with ethyl iodide.[4]

Experimental Protocol: Synthesis of Gallamine Triethiodide

Step 1: Synthesis of 1,2,3-Tris(2-diethylaminoethoxy)benzene (Williamson Ether Synthesis)

This step involves the reaction of pyrogallol with 2-diethylaminoethyl chloride hydrochloride in the presence of a base. A phase transfer catalyst can be employed to facilitate the reaction between the aqueous and organic phases.

- Materials:
 - Pyrogallol

- 2-diethylaminoethyl chloride hydrochloride
- Inorganic base (e.g., Sodium Hydroxide)
- Phase transfer catalyst (e.g., a quaternary ammonium salt)
- Organic solvent (e.g., Toluene)
- Water
- Procedure:
 - Prepare an aqueous solution of the inorganic base (10-80% concentration).
 - Dissolve pyrogallol and the phase transfer catalyst (0.1 to 1.0 equivalents) in the organic solvent.
 - Add the 2-diethylaminoethyl chloride hydrochloride (3.0 to 30.0 equivalents) to the organic phase.
 - Combine the aqueous and organic phases and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture and separate the organic layer.
 - Wash the organic layer with water to remove any remaining inorganic salts.
 - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
 - Remove the solvent under reduced pressure to yield the crude intermediate, 1,2,3-tris(2-diethylaminoethoxy)benzene. This intermediate may be purified by column chromatography if necessary.

Step 2: Synthesis of **Gallamine Triethiodide** (Quaternization)

The tertiary amine groups of the intermediate are converted to quaternary ammonium salts by reaction with ethyl iodide.

- Materials:

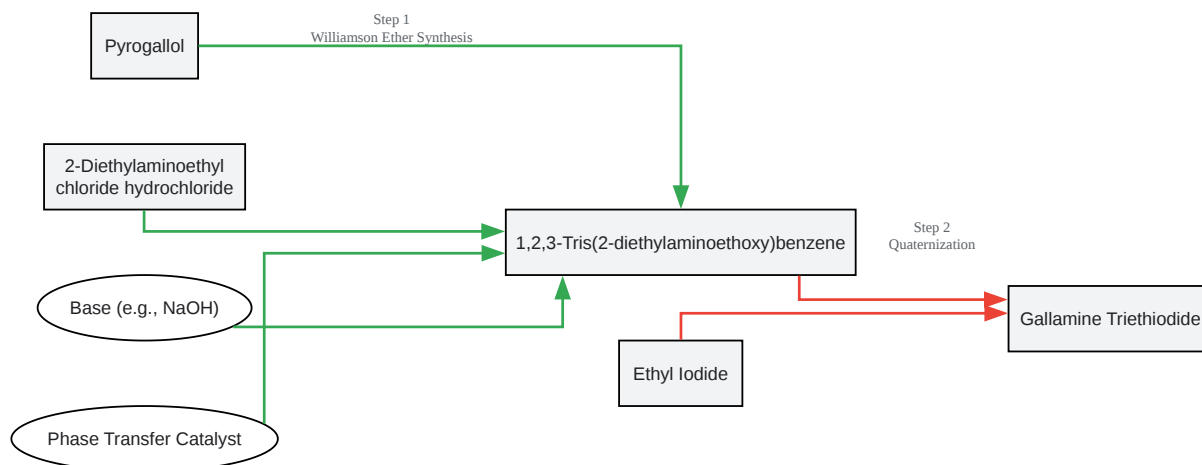
- 1,2,3-Tris(2-diethylaminoethoxy)benzene (from Step 1)
- Ethyl iodide (Iodoethane)
- Procedure:
 - Dissolve the crude or purified 1,2,3-tris(2-diethylaminoethoxy)benzene in a suitable solvent such as acetone or conduct the reaction neat.
 - Add an excess of ethyl iodide to the solution.
 - Heat the reaction mixture at a high temperature (80 to 150°C) for 2 to 5 hours.^[4]
 - As the reaction progresses, the solid **gallamine triethiodide** will precipitate out of the solution.
 - After the reaction is complete, cool the mixture to room temperature.
 - Collect the solid product by filtration and wash it with cold acetone to remove any unreacted starting materials.

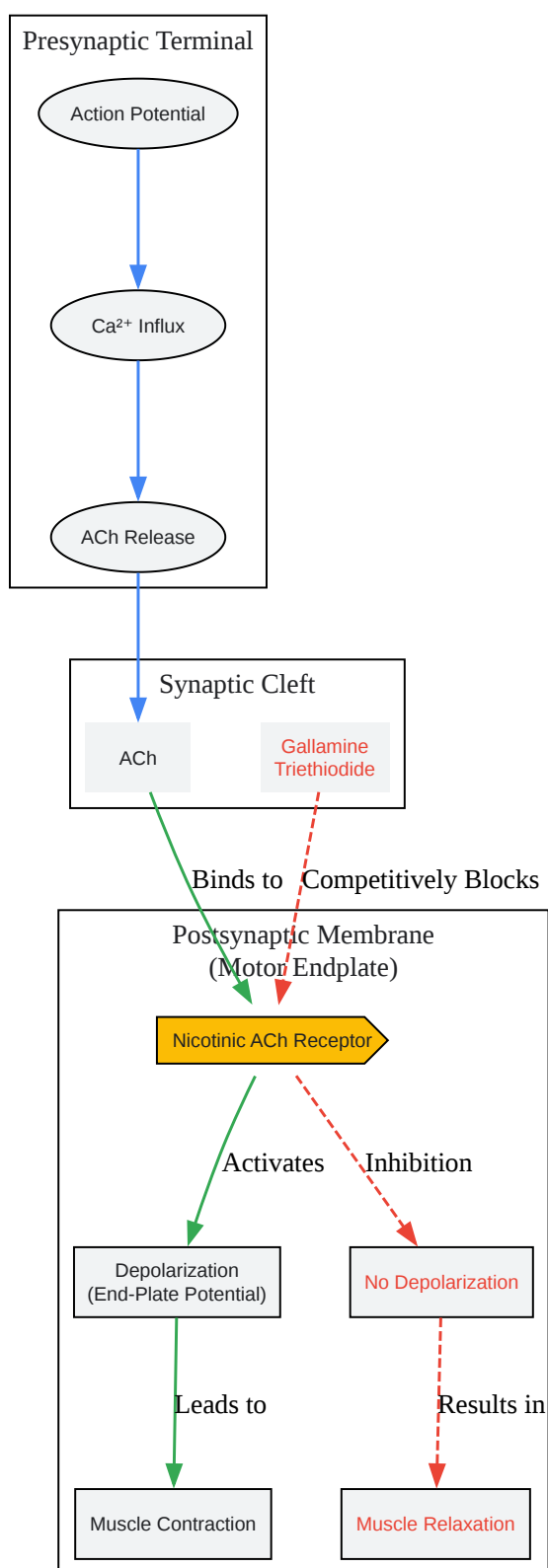
Step 3: Purification (Recrystallization)

High-purity **gallamine triethiodide** can be obtained by recrystallization.

- Materials:
 - Crude **gallamine triethiodide**
 - Distilled water
 - Acetone
- Procedure:
 - Dissolve the crude **gallamine triethiodide** in a minimal amount of hot distilled water.
 - Slowly add acetone to the solution until it becomes cloudy.

- Cool the solution in an ice bath (0 to -5°C) to induce crystallization.
- Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.





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